(2-Phenyl-4-quinolyl)oxyacetic acid

Description

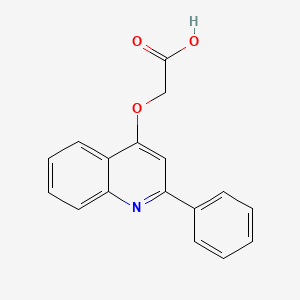

(2-Phenyl-4-quinolyl)oxyacetic acid is a quinoline-based compound characterized by a phenyl substituent at the 2-position of the quinoline ring and an oxyacetic acid moiety at the 4-position. The quinoline core, a bicyclic aromatic system, provides a rigid scaffold for molecular interactions, while the oxyacetic acid group enhances solubility and reactivity, making it a versatile intermediate in pharmaceutical chemistry .

Its high purity and stability align with trends in medicinal chemistry, where quinoline derivatives are leveraged for anticancer, anti-inflammatory, and neuroprotective activities .

Properties

Molecular Formula |

C17H13NO3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

2-(2-phenylquinolin-4-yl)oxyacetic acid |

InChI |

InChI=1S/C17H13NO3/c19-17(20)11-21-16-10-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16/h1-10H,11H2,(H,19,20) |

InChI Key |

MICODESZTQZIAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of (2-Phenyl-4-quinolyl)oxyacetic acid exhibit significant anticancer activity. For instance, studies on 2-phenyl-4-quinolone derivatives have identified them as effective antimitotic agents, which could serve as a new class of anticancer drugs. These compounds mimic the structure of podophyllotoxin analogs and have shown promising results in inhibiting cancer cell proliferation .

Case Study: Antiproliferative Activity

A series of 4-substituted phenyl-2-quinolone derivatives were synthesized and tested against various cancer cell lines. Compound 22 exhibited an IC50 value of 0.32 μM against the COLO205 cell line, indicating potent antiproliferative activity. Molecular docking studies suggested that these compounds interact with the colchicine-binding site on tubulin, which is crucial for their anticancer effects .

Antibacterial Activity

The antibacterial potential of this compound derivatives has also been explored. A study synthesized several new derivatives and evaluated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Among these, certain compounds displayed significant antibacterial activity, suggesting that structural modifications can enhance their efficacy .

Case Study: Antibacterial Evaluation

In a recent investigation, a compound derived from 2-phenyl-quinoline-4-carboxylic acid showed substantial antibacterial activity against E. coli, with LogP values correlating with higher lipophilicity and increased activity. This indicates that optimizing physicochemical properties can lead to more effective antibacterial agents .

Inhibition of Leukotriene Receptors

Another application of this compound derivatives is in the modulation of leukotriene receptors. A series of omega-(4-phenyl-2-quinolyl)oxyalkanoic acid derivatives were synthesized and evaluated for their ability to inhibit the binding of leukotriene B4 to its receptors, which plays a critical role in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound derivatives have been investigated as well. Certain compounds have demonstrated higher antioxidant activities compared to standard antioxidants like Trolox, indicating their potential use in combating oxidative stress-related conditions .

Pharmacokinetics and Toxicity Profiles

Pharmacokinetic studies on this compound derivatives have indicated favorable drug-like properties, such as good bioavailability and low toxicity risks. However, some compounds showed potential for drug-drug interactions and mutagenicity, highlighting the need for further structural modifications to enhance safety profiles .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

*Inferred from solubility trends of quinoline derivatives .

Key Observations:

- Substituent Position: The placement of substituents significantly impacts bioactivity. For example, the 6-chloro substituent in the dihydroquinolinyl acetic acid derivative enhances its pharmacological potency compared to the phenyl-substituted target compound .

- Ring Modifications: Fused ring systems (e.g., furoquinolin in ) reduce solubility but increase structural complexity, limiting their utility in aqueous applications.

- Solubility: Oxyacetic acid derivatives of mixed isomers (e.g., CNSL-derived compounds) exhibit higher solubility than pure isolates, suggesting that the purity of this compound may influence its formulation .

Q & A

Basic Research Questions

Q. What synthetic routes are available for (2-Phenyl-4-quinolyl)oxyacetic acid, and how is its purity validated?

- Methodological Answer : Synthesis typically involves coupling 2-phenyl-4-quinolinol with chloroacetic acid derivatives under basic conditions, analogous to phenoxyacetic acid synthesis via phenol and chloroacetic acid . Purification may involve recrystallization or chromatography. Structural validation employs nuclear magnetic resonance (NMR) for proton/carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination (e.g., SHELX refinement protocols ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assigns aromatic protons and confirms the oxyacetic acid moiety via characteristic shifts (e.g., carboxylic acid proton at δ ~12 ppm).

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

- UV-Vis : Assesses π-π* transitions in the quinoline ring.

- Single-crystal X-ray diffraction : Resolves spatial arrangement and hydrogen-bonding networks, using programs like SHELXL .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow guidelines for hazardous organics:

- Engineering controls : Fume hoods to minimize inhalation .

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .

- Decontamination : Immediate washing with water for skin contact and use of emergency showers/eye wash stations .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in crystalline states?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) classifies hydrogen bonds (e.g., carboxylic acid dimerization as ) . Computational tools (e.g., Mercury, CrystalExplorer) map intermolecular contacts, while thermal analysis (TGA/DSC) correlates stability with packing efficiency.

Q. Can computational modeling predict the biological target selectivity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock, Glide) and molecular dynamics simulations assess binding affinity to receptors like TRβ (thyroid hormone receptor β), leveraging structural analogs (e.g., diphenylmethane-based thyromimetics with oxyacetic acid side chains ). Pharmacophore modeling identifies critical functional groups for target engagement.

Q. What metabolic pathways might involve this compound as an intermediate?

- Methodological Answer : Hypothesize pathways via analogy to L-proline–oxyacetic acid in scleric acid biosynthesis . Isotopic labeling (e.g., ¹³C-glycolic acid) tracks incorporation into intermediates. Enzymatic assays (e.g., ATP-grasp ligases) test condensation reactions, while LC-HRMS monitors metabolite formation in microbial or hepatic models.

Q. How does the compound’s electronic structure affect its reactivity in catalytic or photochemical applications?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Electrochemical methods (cyclic voltammetry) validate quinoline ring electron transfer capacity. Photostability is tested under UV light with HPLC monitoring of degradation products.

Notes

- Contradictions : While oxyacetic acid derivatives show diverse bioactivity (e.g., chloride channel inhibition , thyromimetic effects ), their specific mechanisms require validation via knockout models or isotopic tracing.

- Gaps : Limited direct evidence on this compound necessitates extrapolation from structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.